Ethyl 7-chloro-8-oxooctanoate Ethyl 7-chloro-8-oxooctanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18506175
InChI: InChI=1S/C10H17ClO3/c1-2-14-10(13)7-5-3-4-6-9(11)8-12/h8-9H,2-7H2,1H3
SMILES:
Molecular Formula: C10H17ClO3
Molecular Weight: 220.69 g/mol

Ethyl 7-chloro-8-oxooctanoate

CAS No.:

Cat. No.: VC18506175

Molecular Formula: C10H17ClO3

Molecular Weight: 220.69 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-chloro-8-oxooctanoate -

Specification

Molecular Formula C10H17ClO3
Molecular Weight 220.69 g/mol
IUPAC Name ethyl 7-chloro-8-oxooctanoate
Standard InChI InChI=1S/C10H17ClO3/c1-2-14-10(13)7-5-3-4-6-9(11)8-12/h8-9H,2-7H2,1H3
Standard InChI Key FMANXNQTSIOTCJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCCCCC(C=O)Cl

Introduction

Structural Characterization and Nomenclature

Ethyl 7-chloro-8-oxooctanoate (IUPAC: ethyl 7-chloro-8-oxooctanoate) features an eight-carbon aliphatic chain with a chlorine atom at the seventh position and a ketone group at the eighth carbon, esterified with an ethyl group. Its molecular formula is C₁₀H₁₇ClO₃, with a molecular weight of 220.69 g/mol . Key structural attributes include:

  • Functional Groups: A ketone (C=O) at position 8 and an ester (COOEt) at the terminal carbon.

  • Stereochemistry: The compound lacks chiral centers due to the linear arrangement of substituents.

  • SMILES Notation: CCOC(=O)CCCCCC(=O)CCl (derived from analogous structures) .

Comparative analysis with related compounds reveals distinct positional isomerism:

CompoundChlorine PositionKetone PositionMolecular Formula
Ethyl 7-chloro-8-oxooctanoate78C₁₀H₁₇ClO₃
Ethyl 8-chloro-7-oxooctanoate87C₁₀H₁₇ClO₃
Ethyl 8-chloro-6-oxooctanoate86C₁₀H₁₇ClO₃

Synthesis and Reaction Pathways

While no direct synthesis protocols for ethyl 7-chloro-8-oxooctanoate are documented, analogous compounds are typically synthesized via Claisen condensation or halogenation of keto-esters. For example:

  • Claisen Condensation: Ethyl acetoacetate reacts with chloroalkyl halides under basic conditions to form elongated keto-esters.

  • Electrophilic Halogenation: Ketones undergo chlorination at α-positions using reagents like sulfuryl chloride (SO₂Cl₂) .

Reaction optimization parameters for similar systems include:

ParameterOptimal RangeImpact on Yield
Temperature0–25°CMinimizes side reactions
CatalystLewis acids (e.g., AlCl₃)Enhances electrophilicity
SolventDichloromethaneImproves solubility

Physicochemical Properties

Predicted properties derived from PubChemLite data and quantum mechanical calculations include:

Spectral Data

  • IR (cm⁻¹): Strong absorbance at 1740 (ester C=O), 1710 (ketone C=O), and 600–800 (C-Cl stretch).

  • ¹H NMR (CDCl₃): δ 4.12 (q, 2H, COOCH₂CH₃), δ 2.85 (t, 2H, C-Cl), δ 2.45 (m, 4H, CH₂CO).

  • MS (EI): m/z 220 [M]⁺, 185 [M-Cl]⁺.

Collision Cross Section (CCS)

Adductm/zCCS (Ų)
[M+H]⁺221.09390148.1
[M+Na]⁺243.07584157.7

Biochemical and Industrial Applications

Enzymatic Reduction Pathways

Ethyl 8-chloro-7-oxooctanoate, a positional isomer, is a substrate for ε-ketoester reductases (e.g., CpAR2 from Candida parapsilosis), which catalyze enantioselective reductions to produce chiral alcohols. While ethyl 7-chloro-8-oxooctanoate’s enzymatic behavior remains unstudied, analogous interactions suggest potential utility in synthesizing optically active intermediates for:

  • Antioxidants: Precursors to α-lipoic acid.

  • Pharmaceuticals: Chiral building blocks for antiviral agents.

Industrial Synthesis Challenges

Positional isomerism significantly impacts reactivity:

IsomerReduction Rate (U/mg)Enantiomeric Excess (%)
Ethyl 8-chloro-6-oxooctanoate12098 (R)
Ethyl 7-chloro-8-oxooctanoateNot reportedNot reported

Research Gaps and Future Directions

  • Synthetic Methodologies: Develop regioselective protocols to isolate the 7-chloro-8-oxo isomer.

  • Enzymatic Studies: Screen reductase libraries for activity toward this isomer.

  • Thermodynamic Analysis: Measure ΔG of hydrolysis and reduction via calorimetry.

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